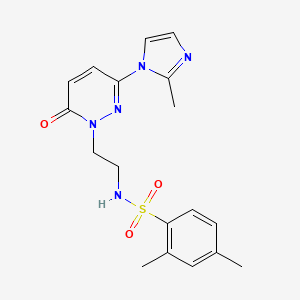
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, also known as CMOSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMOSF is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and subsequent effects on various biological processes such as neurotransmission and cancer cell growth.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission. Additionally, 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in laboratory experiments include its ability to inhibit a variety of enzymes and its potential applications in various fields such as medicinal chemistry and pharmacology. However, the limitations of using 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For the study of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride include the development of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride analogs and the study of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the reaction between 3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-thiol and sulfonyl chloride in the presence of a base. The reaction results in the formation of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, which is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against a variety of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO4S/c1-16-9-3-2-6(4-7(9)11)8-5-10(17-13-8)18(12,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYKSDLDXFLGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

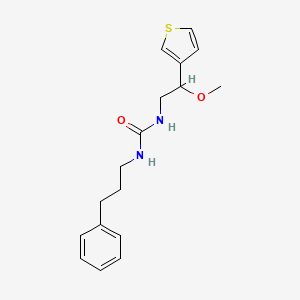
![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)
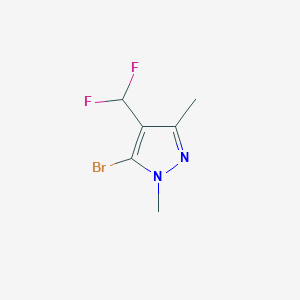
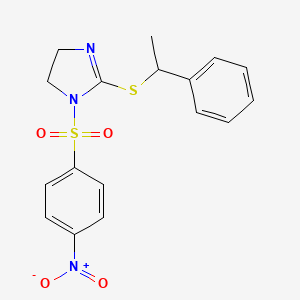
![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)
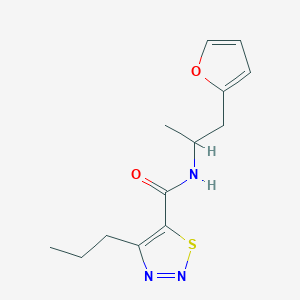
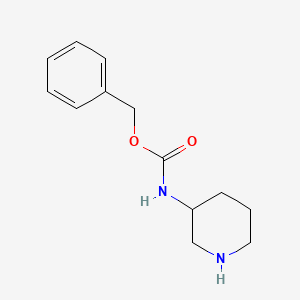

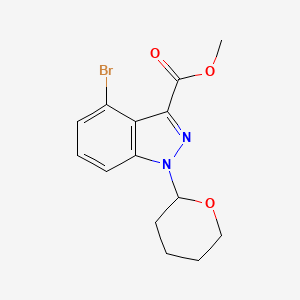
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)
